Ristocetin

描述

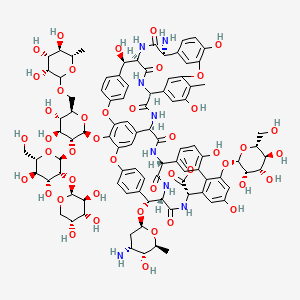

属性

CAS 编号 |

1404-55-3 |

|---|---|

分子式 |

C95H110N8O44 |

分子量 |

2067.9 g/mol |

IUPAC 名称 |

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |

InChI |

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1 |

InChI 键 |

VUOPFFVAZTUEGW-CFURMEHTSA-N |

SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

手性 SMILES |

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

规范 SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

外观 |

Solid powder |

其他CAS编号 |

1404-55-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ristocetin Ristomycin |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ristocetin on von Willebrand Factor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Von Willebrand Factor (VWF) is a large, multimeric glycoprotein that plays a critical role in hemostasis. Under conditions of high shear stress, such as those found in arterioles and capillaries, VWF undergoes a conformational change that allows it to bind to both exposed subendothelial collagen and the glycoprotein Ibα (GPIbα) receptor on the surface of platelets. This dual binding is essential for the initial adhesion of platelets to the site of vascular injury, a crucial first step in the formation of a heostatic plug.

The antibiotic ristocetin has become an invaluable tool for the in vitro study of VWF function and for the diagnosis of von Willebrand Disease (VWD), the most common inherited bleeding disorder.[1][2] this compound induces the binding of VWF to platelet GPIbα, mimicking the effects of high shear stress and allowing for the assessment of VWF activity in a laboratory setting.[3][4] This technical guide provides a detailed overview of the molecular mechanism of action of this compound on VWF, quantitative data on the interactions, detailed experimental protocols, and the intracellular signaling pathways initiated by this interaction.

The Molecular Mechanism of this compound Action

The interaction between VWF and platelet GPIbα is tightly regulated to prevent spontaneous platelet aggregation in circulation. The binding site for GPIbα on the VWF A1 domain is cryptic in the globular conformation of VWF.[1] this compound acts as a modulator, inducing a conformational change in the VWF A1 domain that exposes this binding site.

The proposed mechanism involves the following steps:

-

This compound Binding to VWF: this compound, a glycopeptide antibiotic, has two known binding sites on the VWF A1 domain, flanking the GPIbα binding site. These proline-rich regions are located at Cys1237–Pro1251 and Glu1463–Asp1472.[5] A disulfide bond between Cys1272 and Cys1458 brings these two binding sites into close proximity.[5]

-

Conformational Change in the VWF A1 Domain: The binding of this compound to these sites induces an allosteric conformational change in the VWF A1 domain. This change is thought to alter the electrostatic forces and expose the previously cryptic binding site for GPIbα.[4] Studies using techniques such as light scattering spectroscopy have confirmed that this compound triggers significant conformational transitions in VWF.[6][7]

-

VWF-GPIbα Interaction: The exposed binding site on the VWF A1 domain is now accessible to the GPIbα receptor on the platelet surface. This leads to the formation of a stable VWF-GPIbα complex.

-

Platelet Agglutination: The multimeric nature of VWF allows a single VWF molecule to bind to multiple platelets, acting as a bridge and leading to platelet agglutination.[5] This agglutination is the basis for several diagnostic tests for VWD.

Quantitative Analysis of this compound-Modulated VWF-GPIbα Interaction

The interactions between this compound, VWF, and GPIbα can be quantified to provide a deeper understanding of the mechanism and for the development of diagnostic assays. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Interaction | Value | Method |

| Dissociation Constant (Kd) | VWF A1 Domain - GPIbα (this compound-induced) | ~30 nM | Surface Plasmon Resonance |

| VWF D'D3-A1 - GPIbα | 1.7 µM | Surface Plasmon Resonance | |

| VWF A1 Domain - GPIbα | 1.2 µM | Surface Plasmon Resonance | |

| On-rate (kon) | VWF D'D3-A1 - GPIbα | 1.8 x 104 M-1s-1 | Surface Plasmon Resonance |

| VWF A1 Domain - GPIbα | 5.1 x 104 M-1s-1 | Surface Plasmon Resonance | |

| This compound Concentration | VWF:RCo Assay (typical) | 1.0 - 1.5 mg/mL | Aggregometry/ELISA |

| Low-Dose RIPA (for Type 2B VWD) | 0.5 - 0.7 mg/mL | Light Transmission Aggregometry |

Experimental Protocols

Several key experimental protocols are utilized to study the effects of this compound on VWF function.

This compound-Induced Platelet Agglutination (RIPA) by Light Transmission Aggregometry (LTA)

RIPA is a functional assay that measures the ability of a patient's platelets to agglutinate in the presence of this compound and their own VWF.[2]

Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and light transmission through the sample is measured. The addition of an agonist, such as this compound, causes platelet aggregation, which increases light transmission.[8]

Methodology:

-

Sample Preparation:

-

Collect whole blood in 3.2% sodium citrate tubes.

-

Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes).

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in saline.

-

Prepare working solutions of this compound at various concentrations (e.g., 1.5 mg/mL, 1.2 mg/mL, 0.7 mg/mL, 0.5 mg/mL) by diluting the stock solution.

-

-

LTA Procedure:

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add a specific volume of the this compound working solution to the PRP to achieve the desired final concentration.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The percentage of maximum aggregation is determined from the aggregation curve.

-

The slope of the aggregation curve can also be analyzed to determine the rate of aggregation.

-

VWF this compound Cofactor (VWF:RCo) Activity Assay by ELISA

The VWF:RCo assay measures the functional activity of VWF in plasma by its ability to bind to GPIbα in the presence of this compound.[9] The ELISA format offers higher sensitivity and reproducibility compared to traditional agglutination methods.[4][5]

Principle: A recombinant GPIbα fragment is immobilized on an ELISA plate. The patient's plasma (containing VWF) is added along with this compound. The amount of VWF that binds to the immobilized GPIbα is then quantified using a labeled anti-VWF antibody.

Methodology:

-

Plate Preparation:

-

Coat a 96-well microplate with a monoclonal antibody against GPIbα overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Add a recombinant GPIbα fragment and incubate for 1-2 hours at room temperature. Wash the plate.

-

-

Assay Procedure:

-

Add diluted patient plasma, control plasma, and standards to the wells.

-

Add a fixed concentration of this compound (e.g., 1 mg/mL) to each well.

-

Incubate for 1-2 hours at room temperature to allow VWF binding to GPIbα.

-

Wash the plate to remove unbound VWF.

-

-

Detection:

-

Add a horseradish peroxidase (HRP)-conjugated anti-human VWF antibody and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add a TMB substrate solution and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 1M H2SO4).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the absorbance values of the standards.

-

Determine the VWF:RCo activity in the patient and control samples by interpolating their absorbance values on the standard curve.

-

Intracellular Signaling Pathway

The binding of the VWF-ristocetin complex to GPIbα is not a passive event; it initiates a cascade of intracellular signals that lead to platelet activation.

Key Signaling Events:

-

Src Family Kinase Activation: The initial binding event leads to the activation of Src family kinases (SFKs), such as Src and Lyn, which are associated with the cytoplasmic tail of GPIbα.[10][11]

-

Phospholipase C (PLC) Activation: Activated SFKs then phosphorylate and activate phospholipase Cγ2 (PLCγ2).

-

Calcium Mobilization: PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm.[12] This results in a transient increase in intracellular calcium concentration.

-

Platelet Activation: The rise in intracellular calcium, along with other signaling events initiated by DAG, leads to a series of downstream effects that constitute platelet activation, including:

-

Shape change

-

Granule secretion

-

Activation of the integrin αIIbβ3, which is necessary for stable platelet aggregation.

-

Conclusion

The mechanism of action of this compound on von Willebrand Factor is a complex process involving specific molecular interactions, allosterically induced conformational changes, and the initiation of intracellular signaling cascades. While the precise biophysical nature of the conformational change is still an area of active research, the use of this compound has been instrumental in elucidating the function of VWF and in the diagnosis of von Willebrand Disease. The in-depth understanding of this mechanism is crucial for researchers and clinicians working in the fields of hemostasis and thrombosis, and for the development of novel diagnostic and therapeutic strategies. The experimental protocols described herein provide a foundation for the continued investigation of this important biological interaction.

References

- 1. The Mechanism of VWF-Mediated Platelet GPIbα Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]

- 3. Limitations of the this compound Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]

- 6. Kinetic study of von Willebrand factor self-aggregation induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.viamedica.pl [journals.viamedica.pl]

- 9. This compound Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 10. Src family kinases: at the forefront of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound-mediated interaction of human von Willebrand factor with platelet glycoprotein lb evokes a transient calcium signal: observations with Fura-PE3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Brief History of Ristocetin: From Forgotten Antibiotic to Essential Diagnostic Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ristocetin, a glycopeptide antibiotic first isolated in the 1950s from the actinomycete Amycolatopsis lurida (formerly Nocardia lurida), represents a fascinating case of therapeutic repurposing in medical history. Initially developed for the treatment of staphylococcal infections, its clinical use was short-lived due to significant side effects, most notably the induction of thrombocytopenia and platelet agglutination. However, this very characteristic that led to its downfall as a therapeutic agent became the cornerstone of its indispensable role in the diagnosis of inherited bleeding disorders. This technical guide provides a comprehensive overview of the discovery, brief clinical use, and subsequent evolution of this compound into a critical in vitro diagnostic reagent for von Willebrand Disease (vWD) and Bernard-Soulier Syndrome (BSS).

From Antibiotic to Diagnostic Reagent: A Historical Perspective

The story of this compound begins in the golden age of antibiotic discovery. As a potent antibiotic against Gram-positive bacteria, it showed promise in an era grappling with emerging resistance to penicillin. However, its clinical application was soon halted by reports of severe adverse effects, primarily thrombocytopenia and in vivo platelet aggregation. This peculiar side effect, while detrimental to its therapeutic future, caught the attention of hematology researchers.

The pivotal shift occurred when it was discovered that this compound's platelet-agglutinating properties were dependent on a plasma factor that was absent in patients with a bleeding disorder known as von Willebrand Disease. This observation paved the way for the development of laboratory assays to measure the function of what is now known as the von Willebrand factor (VWF), a crucial protein in hemostasis.

Quantitative Data Summary

| Parameter | Value/Description | Application | Reference |

| Diagnostic this compound Concentrations | |||

| Low Dose | 0.5 - 0.7 mg/mL | Used in this compound-Induced Platelet Aggregation (RIPA) to identify hyper-responsive platelets, characteristic of Type 2B vWD and Platelet-Type vWD. | [1] |

| Standard Dose | 1.0 - 1.5 mg/mL | Used in RIPA and VWF this compound Cofactor (VWF:RCo) assays to assess baseline VWF-dependent platelet agglutination. | [1] |

| VWF:RCo Activity Levels in vWD | |||

| Normal Range | 50 - 150 IU/dL | Represents normal VWF function. | [2] |

| Type 1 vWD | Low (<50 IU/dL) | Reflects a quantitative deficiency of VWF. | [2] |

| Type 2 vWD (most subtypes) | Low (<50 IU/dL) | Indicates a qualitative defect in VWF function. | [2] |

| Type 3 vWD | Severely reduced or absent (<5 IU/dL) | Represents a near-complete deficiency of VWF. | [2] |

| RIPA Responses in vWD and BSS | |||

| Type 1 vWD | Hypoactive Agglutination | Reduced aggregation at standard this compound concentrations. | [3] |

| Type 2A vWD | Hypoactive Agglutination | Markedly decreased aggregation at all this compound concentrations. | [3] |

| Type 2B vWD | Hyperactive Agglutination | Enhanced aggregation at low this compound concentrations. | [3] |

| Type 2M vWD | Hypoactive Agglutination | Decreased aggregation with a normal multimer distribution. | [3] |

| Type 2N vWD | Normal Agglutination | RIPA is typically normal as the defect affects Factor VIII binding, not platelet interaction. | [3] |

| Type 3 vWD | Absent Agglutination | No aggregation occurs due to the absence of VWF. | [3] |

| Bernard-Soulier Syndrome | Absent Agglutination | No aggregation due to the absence of the GPIb-IX-V receptor on platelets, despite normal VWF. | [4] |

Experimental Protocols

The two primary assays utilizing this compound are the this compound-Induced Platelet Aggregation (RIPA) test and the von Willebrand Factor this compound Cofactor (VWF:RCo) assay.

Protocol 1: this compound-Induced Platelet Aggregation (RIPA) by Light Transmission Aggregometry

1. Principle: This assay measures the ability of a patient's platelets to aggregate in the presence of their own plasma and exogenous this compound. It assesses the integrity of the VWF-GPIb axis.

2. Specimen Collection and Preparation:

-

Collect whole blood in a 3.2% sodium citrate tube (9:1 ratio of blood to anticoagulant).[5]

-

Process the sample within 4 hours of collection.[6]

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature without the brake.[6]

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the platelets.[6]

3. Reagents:

-

This compound solutions (reconstituted and diluted to desired final concentrations, e.g., 0.5 mg/mL and 1.2 mg/mL).[5]

-

Physiological saline.[5]

4. Procedure:

-

Pre-warm the PRP and PPP samples to 37°C.[6]

-

Calibrate the light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.[5]

-

Pipette a specific volume of PRP (e.g., 360 µL) into a cuvette with a stir bar.[5]

-

Incubate the PRP in the aggregometer at 37°C for at least 1 minute.[7]

-

Add a small volume of the this compound solution (e.g., 40 µL of a 10x solution) to the PRP to achieve the desired final concentration.[5]

-

Record the change in light transmission for 5 to 10 minutes as platelets aggregate.[5]

-

Repeat the procedure with different concentrations of this compound as required.

5. Interpretation: The percentage of aggregation is calculated based on the change in light transmission. The pattern of aggregation with low and standard dose this compound helps in the differential diagnosis of vWD subtypes and BSS as outlined in the data table.[3]

Protocol 2: von Willebrand Factor this compound Cofactor (VWF:RCo) Assay

1. Principle: This functional assay quantifies the activity of VWF in plasma by measuring its ability to agglutinate formalin-fixed platelets in the presence of this compound.

2. Specimen Collection and Preparation:

-

Collect and prepare citrated PPP as described for the RIPA assay.[2]

3. Reagents:

-

Formalin-fixed or lyophilized normal donor platelets.[8]

-

This compound solution (at a fixed concentration, typically to achieve a final concentration of 1.0-1.5 mg/mL).[1]

-

Reference plasma with a known VWF:RCo activity.[8]

-

Patient's PPP.

4. Procedure:

-

Prepare a standard curve using serial dilutions of the reference plasma.[8]

-

In an aggregometer cuvette, mix the fixed platelets, the patient's PPP (or a dilution of the reference plasma), and a buffer.[8]

-

Initiate the reaction by adding the this compound solution.

-

Measure the rate of agglutination (slope of the aggregation curve) using a light transmission aggregometer.[8]

-

Plot the slopes of the reference plasma dilutions against their known VWF:RCo activity to generate a standard curve.

-

Determine the VWF:RCo activity of the patient's plasma by interpolating its agglutination rate on the standard curve.[8]

5. Interpretation: The VWF:RCo activity is expressed in International Units per deciliter (IU/dL). A decreased VWF:RCo level is indicative of either a quantitative or qualitative defect in VWF.[2] A ratio of VWF:RCo to VWF antigen (VWF:Ag) of less than 0.7 is often suggestive of a qualitative defect (Type 2 vWD).[9]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Platelet Agglutination

Caption: this compound induces a conformational change in VWF, enabling its binding to the platelet GPIb receptor and initiating intracellular signaling leading to platelet aggregation.

Experimental Workflow for this compound-Induced Platelet Aggregation (RIPA)

Caption: Workflow for the RIPA test, from blood sample collection and plasma preparation to analysis of platelet aggregation using light transmission aggregometry.

Logical Relationship in Differentiating vWD Subtypes with RIPA

Caption: Decision logic for differentiating vWD subtypes based on platelet aggregation responses to low and standard doses of this compound in the RIPA test.

Conclusion

The journey of this compound from a discontinued antibiotic to a cornerstone of hemostasis diagnostics is a testament to the serendipitous nature of scientific discovery. Its unique ability to induce VWF-dependent platelet agglutination has provided invaluable insights into the pathophysiology of vWD and BSS, enabling accurate diagnosis and classification of these complex bleeding disorders. The methodologies developed around this compound, particularly the RIPA and VWF:RCo assays, remain fundamental tools in the clinical hematology laboratory. For researchers and drug development professionals, the story of this compound underscores the importance of thoroughly investigating unexpected biological effects, as they may hold the key to novel diagnostic and therapeutic applications.

References

- 1. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. droracle.ai [droracle.ai]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. coachrom.com [coachrom.com]

- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 7. tandfonline.com [tandfonline.com]

- 8. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]

- 9. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of Ristocetin in Diagnosing Bleeding Disorders

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ristocetin's application in the differential diagnosis of inherited bleeding disorders, primarily von Willebrand Disease (VWD) and Bernard-Soulier syndrome (BSS). It details the underlying molecular mechanisms, standardized laboratory assays, data interpretation, and detailed experimental protocols.

Introduction to this compound

This compound is a glycopeptide antibiotic that was historically removed from clinical use due to its induction of thrombocytopenia.[1] This adverse effect, however, led to its repurposing as a critical in vitro diagnostic agent. This compound uniquely facilitates the interaction between von Willebrand Factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) receptor complex, a crucial step in primary hemostasis that is normally induced by high shear stress in the vasculature.[1][2] This property allows for the specific assessment of the vWF-GPIb axis, which is fundamental in diagnosing qualitative and quantitative defects in vWF and platelet receptor function.

Mechanism of Action

Under physiological conditions, high shear stress exposes the A1 domain of vWF, allowing it to bind to the GPIbα subunit of the GPIb-IX-V complex on platelets. This compound mimics this process in a static, in vitro environment. It is believed to act by altering electrostatic forces, inducing a conformational change in vWF that exposes its GPIbα binding site, thereby promoting platelet agglutination.[1][3][4] This this compound-dependent agglutination forms the basis of the primary diagnostic tests used to evaluate this pathway.

The following diagram illustrates the signaling pathway of this compound-induced platelet agglutination.

Key Diagnostic Assays Utilizing this compound

Two primary assays leverage this compound to diagnose disorders of the vWF-GPIb axis: this compound-Induced Platelet Aggregation (RIPA) and the this compound Cofactor (RCoF) activity assay.

This compound-Induced Platelet Aggregation (RIPA)

RIPA measures the direct agglutination of a patient's own platelets in their platelet-rich plasma (PRP) upon the addition of this compound.[5] This test evaluates the integrity of the entire vWF-GPIb axis, including both the patient's vWF and their platelets. It is particularly valuable for identifying conditions characterized by hyper-responsive platelets, such as VWD Type 2B.[2][5] The assay is performed using light transmission aggregometry (LTA) at varying concentrations of this compound, typically a standard/high dose (1.0–1.5 mg/mL) and a low dose (0.5–0.7 mg/mL).[1][2]

This compound Cofactor (vWF:RCo) Assay

The vWF:RCo assay specifically quantifies the functional activity of vWF in patient plasma.[6] Unlike RIPA, this test uses platelet-poor plasma from the patient, a standardized reagent of formalin-fixed or lyophilized platelets (as a source of GPIb), and this compound.[5][7] By providing a constant and normal platelet component, the assay isolates the functional capacity of the patient's vWF to mediate agglutination.[8] The rate of agglutination is proportional to the vWF activity, which is reported in International Units per deciliter (IU/dL).[8][9]

Data Presentation and Interpretation

The results from RIPA and vWF:RCo assays, often combined with the vWF antigen (vWF:Ag) level, provide a powerful diagnostic matrix for differentiating various bleeding disorders. A vWF:RCo/vWF:Ag ratio of less than 0.6 or 0.7 is often indicative of a qualitative defect in vWF (VWD Type 2).[6][10]

The table below summarizes the characteristic findings for major VWD subtypes and Bernard-Soulier syndrome.

| Disorder | RIPA (Low Dose: ~0.5 mg/mL) | RIPA (High Dose: ~1.2 mg/mL) | vWF:RCo Activity | vWF:Ag | vWF:RCo/Ag Ratio | Key Defect |

| Normal | No Aggregation | Normal Aggregation | 50-150 IU/dL[8] | 50-200 IU/dL[6] | > 0.7 | None |

| VWD Type 1 | No Aggregation | Reduced/Absent[5] | Reduced | Reduced | > 0.7[10] | Quantitative vWF deficiency |

| VWD Type 2A | No Aggregation | Reduced/Absent[5] | Markedly Reduced | Normal/Reduced | < 0.7[10] | Loss of HMW vWF multimers |

| VWD Type 2B | Increased Aggregation [5] | Normal/Increased | Reduced | Normal/Reduced | < 0.7[10] | Increased vWF affinity for GPIb |

| VWD Type 2M | No Aggregation | Reduced/Absent[11] | Markedly Reduced | Normal/Reduced | < 0.7[6] | Decreased vWF-GPIb function |

| VWD Type 3 | No Aggregation[5] | Absent | Severely Reduced (<5%)[10] | Severely Reduced (<5%)[10] | Variable | Severe/absent vWF |

| Bernard-Soulier | No Aggregation | Absent[5] | Normal | Normal | > 0.7 | Defective/absent GPIb-IX-V[12] |

| Platelet-Type VWD | Increased Aggregation [1] | Normal/Increased | Reduced | Normal/Reduced | < 0.7 | "Gain-of-function" GPIb mutation[1] |

Note: Normal ranges can vary between laboratories.[7]

Experimental Protocols

Protocol for this compound-Induced Platelet Aggregation (RIPA)

This protocol is based on the principles of Light Transmission Aggregometry (LTA).[13]

A. Specimen Collection and Preparation:

-

Collect whole blood into a 3.2% sodium citrate tube (blue top) using a 19- or 21-gauge needle to minimize platelet activation.[14][15] The ratio should be 9 parts blood to 1 part anticoagulant.

-

Keep the sample at room temperature. Do not refrigerate.[13] Processing should begin within 4 hours of collection.[13][16]

-

Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.[13] Carefully aspirate the upper PRP layer and transfer it to a plastic tube.

-

Prepare Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at 2000-2500 x g for 15 minutes to pellet all cellular components.[10] Aspirate the supernatant (PPP) and transfer to a separate plastic tube. The PPP will be used to set the 100% transmission baseline.

B. LTA Procedure:

-

Power on the aggregometer and allow it to warm to 37°C.

-

Pipette an aliquot of PPP (e.g., 450 µL) into a cuvette with a stir bar. Place it in the appropriate well and set the 100% light transmission baseline.

-

Pipette an aliquot of PRP (e.g., 450 µL) into a new cuvette with a stir bar. Place it in the sample well and set the 0% light transmission baseline.

-

Add a specific concentration of this compound agonist (e.g., 1.2 mg/mL final concentration) to the PRP cuvette.[17]

-

Record the change in light transmission for 5-10 minutes as platelets aggregate.

-

Repeat steps 3-5 with a low concentration of this compound (e.g., 0.5 mg/mL final concentration).[17]

C. Reagent Preparation:

-

This compound Stock (e.g., 10 mg/mL): Reconstitute lyophilized this compound with deionized water or saline according to the manufacturer's instructions.[7] For example, reconstitute a 7.5 mg vial with 0.5 mL of distilled water to get a 15 mg/mL stock.[17] This can then be diluted in saline to create working solutions that will yield the desired final concentration in the assay.

The workflow for RIPA is visualized below.

Protocol for this compound Cofactor (vWF:RCo) Assay

This protocol describes a classic turbidimetric method.

A. Specimen and Reagent Preparation:

-

Patient Sample: Prepare platelet-poor plasma (PPP) from the patient as described in the RIPA protocol (Section 5.1, Step A).

-

Reagent Platelets: Reconstitute lyophilized, formalin-fixed platelets with Tris-Buffered Saline as per the manufacturer's instructions.[7] Vortex gently to ensure uniform suspension.

-

This compound: Prepare a fixed concentration of this compound (e.g., 10 mg/mL stock for a 1 mg/mL final concentration).[7]

-

Calibrators and Controls: Prepare serial dilutions of a standard reference plasma with known vWF:RCo activity (e.g., 100%, 50%, 25%) to create a standard curve.[7] Run normal and abnormal controls with each batch.

B. Assay Procedure:

-

Set up the aggregometer to 37°C.

-

In a cuvette with a stir bar, pipette the reagent platelet suspension and patient PPP (or calibrator/control plasma). Volumes can vary, a typical setup might be 400 µL of platelet suspension and 50 µL of plasma dilution.[7]

-

Allow the mixture to incubate for a set period (e.g., 1-3 minutes).

-

Add a fixed volume of the this compound working solution (e.g., 50 µL) to initiate the reaction.[7]

-

The aggregometer records the rate of agglutination (change in light transmission over time, or slope).

-

Plot the slopes of the calibrators against their known activities to generate a standard curve.

-

Determine the vWF:RCo activity of the patient and control samples by interpolating their slopes from the standard curve.[7]

The logical workflow for the vWF:RCo assay is depicted below.

Limitations and Considerations

While indispensable, this compound-based assays have limitations:

-

Assay Variability: The vWF:RCo assay is known for high inter- and intra-laboratory variability and poor sensitivity at low vWF levels (<10-20 IU/dL).[8]

-

VWF Polymorphisms: Certain polymorphisms in the vWF gene can affect this compound binding, leading to an artificially low vWF:RCo result that does not reflect true in vivo function.[8][11]

-

Non-Physiological Agonist: this compound is not a physiological agonist; it induces an interaction that is normally dependent on shear stress.[11] This can lead to discrepancies between assay results and a patient's clinical bleeding phenotype.

-

Sample Integrity: Both assays are highly sensitive to pre-analytical variables, including traumatic venipuncture, improper anticoagulation, and sample storage temperature, all of which can activate platelets and affect results.[13][14]

Due to these limitations, newer assays have been developed that replace this compound or platelets with recombinant GPIb fragments and other activators, aiming for better standardization and accuracy.[10] However, this compound-based tests remain a cornerstone of VWD diagnosis.

Conclusion

This compound is a vital diagnostic tool that allows for the functional assessment of the von Willebrand Factor and its platelet receptor, GPIb. Through the differential application of this compound-Induced Platelet Aggregation (RIPA) and the this compound Cofactor (vWF:RCo) assay, clinicians and researchers can effectively diagnose and classify various subtypes of von Willebrand Disease and differentiate them from platelet receptor defects like Bernard-Soulier syndrome. A thorough understanding of the methodologies, their interpretation, and their inherent limitations is critical for accurate diagnosis and the development of novel therapeutics for these complex bleeding disorders.

References

- 1. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]

- 2. grokipedia.com [grokipedia.com]

- 3. biodatacorp.com [biodatacorp.com]

- 4. Studies on the Mechanism of this compound-Induced Platelet Agglutination: EFFECTS OF STRUCTURAL MODIFICATION OF this compound AND VANCOMYCIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]

- 6. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. helena.com [helena.com]

- 8. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]

- 9. biodatacorp.com [biodatacorp.com]

- 10. This compound Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 11. Limitations of the this compound Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bernard-Soulier Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 14. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.viamedica.pl [journals.viamedica.pl]

- 17. coachrom.com [coachrom.com]

The Mechanism of Ristocetin-Induced Platelet Agglutination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ristocetin, an antibiotic discovered to induce thrombocytopenia, has become an invaluable laboratory tool for assessing platelet function and diagnosing specific bleeding disorders. Its ability to induce platelet agglutination in vitro is entirely dependent on the presence and proper function of von Willebrand Factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) receptor complex. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced platelet agglutination, detailed experimental protocols for its assessment, and an overview of the associated intracellular signaling events. This document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in the field of drug development who are engaged in the study of hemostasis and thrombosis.

Core Mechanism of this compound-Induced Platelet Agglutination

This compound-induced platelet agglutination is not a physiological process but rather a laboratory-induced phenomenon that mimics certain aspects of platelet adhesion under high shear stress. The antibiotic acts as a modulator, facilitating the interaction between two key components of hemostasis: plasma vWF and the platelet surface receptor GPIb-IX-V.

The process can be broken down into the following key steps:

-

This compound-vWF Interaction: this compound binds to specific sites on the A1 domain of the vWF molecule.[1][2] This binding induces a conformational change in the A1 domain, exposing a previously cryptic binding site for the GPIbα subunit of the platelet GPIb-IX-V complex.[1]

-

vWF-GPIbα Binding: The exposed binding site on the vWF A1 domain then interacts with the N-terminal region of the GPIbα subunit on the platelet surface.[1] This interaction is crucial for the initial tethering of platelets.

-

Platelet Agglutination: The multimeric nature of vWF allows a single vWF molecule to bind to multiple platelets simultaneously, acting as a bridge and leading to the formation of platelet clumps, a process referred to as agglutination.[3] It is important to distinguish this from aggregation, which is an active metabolic process involving platelet activation and the GPIIb/IIIa receptor. However, under certain conditions, this compound-induced agglutination can lead to downstream platelet activation and aggregation.

This fundamental mechanism is exploited in several key laboratory assays to diagnose disorders related to vWF and the GPIb-IX-V complex.

Key Molecules

This compound

This compound is a glycopeptide antibiotic that was withdrawn from clinical use due to its tendency to cause thrombocytopenia and platelet agglutination. In the laboratory, it is used as a reagent to assess the function of the vWF-GPIbα axis.[4]

Von Willebrand Factor (vWF)

vWF is a large, multimeric glycoprotein found in blood plasma, platelet α-granules, and the subendothelium.[3] It plays a critical role in normal hemostasis by mediating platelet adhesion to sites of vascular injury, particularly under conditions of high shear stress, and by acting as a carrier protein for Factor VIII.[5] The A1 domain of vWF is central to its interaction with platelets via the GPIb-IX-V complex.[1]

Glycoprotein Ib-IX-V Complex (GPIb-IX-V)

The GPIb-IX-V complex is a crucial platelet receptor composed of four subunits: GPIbα, GPIbβ, GPIX, and GPV.[6] GPIbα contains the binding site for the vWF A1 domain. A deficiency or dysfunction of this complex leads to the rare bleeding disorder, Bernard-Soulier syndrome.[6]

Quantitative Data

The following table summarizes key quantitative parameters relevant to this compound-induced platelet agglutination assays.

| Parameter | Value | Reference |

| This compound Concentration (Standard RIPA) | 1.0 - 1.5 mg/mL | [7][8] |

| This compound Concentration (Low-Dose RIPA) | 0.5 - 0.7 mg/mL | [4][7][8] |

| This compound Concentration (this compound Cofactor Assay) | Final concentration ~1.0 mg/mL | [9] |

| Platelet Count in Platelet-Rich Plasma (PRP) | ~200 - 400 x 10⁹/L | [10] |

| vWF:RCo Normal Range | 47 - 215 IU/dL | [11] |

| Binding Affinity (Kd) of vWF-A1 to GPIbα | ~1.2 - 1.7 µmol/L | [12] |

Experimental Protocols

This compound-Induced Platelet Aggregation (RIPA) Test

The RIPA test is a functional assay performed on platelet-rich plasma (PRP) to assess the integrity of the vWF-GPIbα axis.

Principle: Light transmission aggregometry is used to measure the change in light transmission through a suspension of PRP as platelets agglutinate in response to this compound. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.

Methodology:

-

Sample Preparation:

-

Collect whole blood in a tube containing 3.2% sodium citrate.

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure (using a light transmission aggregometer):

-

Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate.

-

Calibrate the instrument by setting 0% aggregation with the PRP sample and 100% aggregation with the corresponding PPP sample.

-

Add a specific concentration of this compound (e.g., for a final concentration of 1.2 mg/mL or 0.5 mg/mL) to the PRP.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Interpretation of Results:

-

Normal: Agglutination occurs at standard this compound concentrations (e.g., 1.2 mg/mL).

-

Absent/Reduced Agglutination: Suggests von Willebrand Disease (Types 1, 2A, 2M, 3) or Bernard-Soulier syndrome.[8][13]

-

Enhanced Agglutination at Low this compound Concentrations: Characteristic of Type 2B von Willebrand Disease or Platelet-Type von Willebrand Disease.[8][13]

-

This compound Cofactor (VWF:RCo) Assay

The VWF:RCo assay quantifies the functional activity of vWF in plasma.

Principle: This assay measures the ability of a patient's plasma (containing vWF) to agglutinate a standardized preparation of formalin-fixed platelets in the presence of this compound. The rate of agglutination is proportional to the vWF activity.

Methodology:

-

Reagents:

-

Patient's platelet-poor plasma (PPP).

-

Lyophilized or formalin-fixed platelets.

-

This compound solution.

-

Reference plasma with known vWF activity.

-

-

Assay Procedure (using a light transmission aggregometer):

-

Prepare a standard curve using serial dilutions of the reference plasma.

-

For each sample and standard dilution, add a fixed amount of reconstituted fixed platelets to a cuvette with a stir bar.

-

Add this compound to the cuvette.

-

Add the patient's PPP or standard plasma dilution to the cuvette.

-

Record the rate of agglutination (slope of the aggregation curve).

-

Plot the slopes of the standards against their known vWF activity to generate a standard curve.

-

Determine the vWF activity of the patient sample by interpolating its slope on the standard curve.[8]

-

Visualizations

Mechanism of this compound-Induced Platelet Agglutination

Caption: Molecular mechanism of this compound-induced platelet agglutination.

Experimental Workflow for RIPA Test

Caption: Experimental workflow for the RIPA test using light transmission aggregometry.

Signaling Pathway of vWF-GPIbα Interaction

Caption: Simplified signaling cascade following vWF binding to GPIb-IX-V.

Intracellular Signaling

While this compound-induced agglutination is primarily a physical process of platelet clumping, the binding of vWF to GPIbα can initiate intracellular signaling cascades that lead to platelet activation. This is particularly relevant in vivo under high shear stress but can also be observed in vitro.

The binding of vWF to GPIbα is thought to induce clustering of the GPIb-IX-V complexes, which in turn activates intracellular signaling molecules. Key players in this pathway include:

-

Src Family Kinases (SFKs): Lyn and Fyn are among the first kinases to be activated following GPIbα ligation.[13] They are believed to phosphorylate downstream targets, initiating the signaling cascade.

-

Phospholipase Cγ2 (PLCγ2): Activation of PLCγ2 by SFKs leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

-

Calcium Mobilization and PKC Activation: IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[13] Together, these events contribute to platelet shape change, granule secretion, and the activation of the integrin αIIbβ3, leading to true platelet aggregation.

It is important to note that the signaling initiated by the vWF-GPIbα interaction is generally considered to be weaker than that induced by potent agonists like thrombin. However, it plays a crucial role in "priming" the platelet for a more robust response to other stimuli.

Conclusion

This compound-induced platelet agglutination is a cornerstone of in vitro platelet function testing. A thorough understanding of its underlying molecular mechanisms, involving the critical interplay between this compound, vWF, and the platelet GPIb-IX-V complex, is essential for the accurate diagnosis of related bleeding disorders and for the development of novel antithrombotic therapies. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and clinicians working in this field. Future research will likely continue to unravel the finer details of the conformational changes and intracellular signaling events, further enhancing our ability to diagnose and manage disorders of hemostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. precisionbiospecimens.com [precisionbiospecimens.com]

- 3. helena.com [helena.com]

- 4. The GPIbα intracellular tail - role in transducing VWF- and collagen/GPVI-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]

- 6. Signaling role for phospholipase C gamma 2 in platelet glycoprotein Ib alpha calcium flux and cytoskeletal reorganization. Involvement of a pathway distinct from FcR gamma chain and Fc gamma RIIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The (Patho)Biology of SRC Kinase in Platelets and Megakaryocytes | MDPI [mdpi.com]

- 8. chronolog.com [chronolog.com]

- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Limitations of the this compound Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Src family kinases: at the forefront of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating von Willebrand Factor Testing: A Technical Guide to Ristocetin Cofactor Activity vs. Antigen Assays

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of hemostasis and thrombosis research and drug development, precise evaluation of von Willebrand Factor (VWF) is critical. This technical guide provides an in-depth comparison of two cornerstone assays: the Ristocetin Cofactor Activity (VWF:RCo) assay and the VWF Antigen (VWF:Ag) assay. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the principles, methodologies, and data interpretation of these essential tests.

Executive Summary

Von Willebrand Factor is a complex multimeric glycoprotein essential for normal hemostasis, mediating platelet adhesion to sites of vascular injury and acting as a carrier for Factor VIII. The laboratory diagnosis of von Willebrand Disease (VWD), the most common inherited bleeding disorder, relies on a panel of tests, with VWF:Ag and VWF:RCo being central to this evaluation.[1] The VWF:Ag assay quantifies the total amount of VWF protein present in plasma, while the VWF:RCo assay assesses its functional ability to bind to platelets.[2] Understanding the nuances, advantages, and limitations of each assay is paramount for accurate diagnosis, patient stratification, and the development of novel therapeutics.

Assay Principles

This compound Cofactor Activity (VWF:RCo) Assay

The VWF:RCo assay is a functional assay that measures the ability of VWF in a plasma sample to agglutinate platelets in the presence of the antibiotic this compound.[3] this compound induces a conformational change in VWF, allowing it to bind to the glycoprotein Ib (GPIb) receptor on platelets, mimicking its physiological function under high shear stress.[4][5] The rate of this agglutination is proportional to the functional activity of the VWF present in the sample.[3]

von Willebrand Factor Antigen (VWF:Ag) Assay

The VWF:Ag assay is a quantitative immunoassay that measures the total concentration of VWF protein in plasma, irrespective of its functional status.[2] Common methods for this assay include enzyme-linked immunosorbent assay (ELISA) and latex immunoassay (LIA).[2] These assays utilize antibodies specific to human VWF to capture and detect the protein.[2]

Comparative Analysis of Methodologies

The choice of methodology for both VWF:RCo and VWF:Ag assays can significantly impact the results. Several methods exist for each, with varying degrees of automation, sensitivity, and specificity.

| Assay Type | Methodology | Principle | Advantages | Disadvantages |

| VWF:RCo | Platelet Aggregometry | Measures the rate of agglutination of formalin-fixed platelets in the presence of this compound and patient plasma using an aggregometer.[6] | Considered the traditional "gold standard" for VWF functional testing. | High intra- and inter-laboratory variability (CV >20%), poor sensitivity at low VWF levels (<10-20 IU/dL), labor-intensive.[3][7] |

| ELISA-based | Recombinant GPIb is coated on a microplate to capture VWF from the plasma in the presence of this compound. Bound VWF is detected with a labeled anti-VWF antibody.[3] | Higher throughput, improved sensitivity compared to aggregometry. | Can still be affected by this compound-related variables. | |

| Automated Turbidimetric | Latex particles coated with a recombinant GPIb fragment agglutinate in the presence of VWF and this compound, measured by changes in light transmission.[3] | Automated, high throughput, improved precision. | Can be influenced by VWF variants that affect this compound binding.[3] | |

| VWF:Ag | ELISA | A sandwich ELISA where a capture antibody binds VWF from the plasma, and a second, enzyme-labeled antibody detects the bound VWF.[2] | High sensitivity and specificity, well-established method. | Can be time-consuming, requires dedicated equipment. |

| Latex Immunoassay (LIA) | Latex microparticles coated with an anti-VWF antibody agglutinate in the presence of VWF, measured by turbidimetry.[2] | Automated, rapid, suitable for high-throughput testing. | May have a limited lower limit of quantitation.[8] |

Quantitative Data Summary

Accurate interpretation of VWF testing requires an understanding of reference ranges and performance characteristics of the assays.

| Parameter | VWF:RCo Assay | VWF:Ag Assay | Clinical Significance |

| Reference Range | Typically 50-150 IU/dL[3][9] | Typically 50-200 IU/dL[1][9] | Levels can be influenced by blood type (lower in type O), age, and stress.[1][10] |

| Sensitivity for VWD | Variable, poor for levels <10-20 IU/dL[3] | Good for detecting quantitative deficiencies (Type 1 and 3 VWD). | A combination of both assays is necessary for accurate diagnosis.[1] |

| Specificity for VWD | High for detecting functional defects (Type 2 VWD). | Low for detecting functional defects. | The ratio of VWF:RCo to VWF:Ag is crucial for distinguishing between quantitative and qualitative VWF defects.[1] A ratio of <0.7 is suggestive of a functional defect (Type 2 VWD).[11] |

| Coefficient of Variation (CV) | High (10-40%)[7] | Lower than VWF:RCo. | Newer automated methods for VWF activity have improved CVs. |

Experimental Protocols

Protocol: VWF this compound Cofactor (VWF:RCo) by Platelet Aggregometry

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.

1. Reagent Preparation:

- Reconstitute lyophilized formalin-fixed platelets with Tris-Buffered Saline (TBS) to the manufacturer's specified concentration. Allow to stabilize for at least 20 minutes.

- Reconstitute this compound to a working concentration of 10 mg/mL with deionized water. The final concentration in the assay is typically 1 mg/mL.[6]

- Prepare a standard curve using a reference plasma with known VWF activity, typically diluted serially in TBS.

2. Sample Preparation:

- Collect whole blood in 3.2% sodium citrate tubes.

- Prepare platelet-poor plasma (PPP) by centrifuging at 2000-2500 x g for 15 minutes.[12]

- Patient and control plasmas are typically diluted 1:2 in TBS.

3. Assay Procedure:

- Pre-warm the aggregometer to 37°C.

- Add a standardized volume of reconstituted platelets to a cuvette with a stir bar.

- Add the diluted plasma (standard, control, or patient) to the cuvette and incubate for a specified time (e.g., 2 minutes).

- Add this compound to the cuvette to initiate agglutination.

- Record the rate of change in light transmittance. The slope of the agglutination curve is proportional to the VWF activity.

4. Data Analysis:

- Plot the slopes of the reference plasma dilutions against their known VWF activities to generate a standard curve.

- Determine the VWF:RCo of the patient and control samples by interpolating their slopes from the standard curve.

Protocol: VWF Antigen (VWF:Ag) by ELISA

This protocol is a representative example of a sandwich ELISA.

1. Plate Preparation:

- Coat a 96-well microplate with a capture antibody specific for human VWF diluted in a suitable coating buffer.

- Incubate overnight at 4°C.

- Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

- Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).

2. Sample and Standard Incubation:

- Prepare a standard curve using a reference plasma with a known VWF antigen concentration, serially diluted in a sample diluent.

- Dilute patient and control plasmas in sample diluent.

- Add standards, controls, and samples to the appropriate wells and incubate for a specified time (e.g., 1-2 hours) at room temperature.[13]

- Wash the plate to remove unbound proteins.

3. Detection:

- Add a horseradish peroxidase (HRP)-conjugated anti-human VWF detection antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature.[14]

- Wash the plate thoroughly.

4. Signal Development and Measurement:

- Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark until a color change is observed.[14]

- Stop the reaction by adding a stop solution (e.g., 1M H2SO4).[15]

- Read the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

- Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

- Determine the VWF:Ag concentration of the patient and control samples by interpolating their absorbance values from the standard curve.

Visualizing Molecular Interactions and Workflows

Molecular Interaction Pathway of the VWF:RCo Assay

Caption: this compound induces a conformational change in VWF, enabling its binding to the platelet GPIb receptor and causing agglutination.

Experimental Workflow for VWF:RCo Assay (Platelet Aggregometry)

Caption: Workflow of the VWF:RCo assay using the platelet aggregometry method.

Experimental Workflow for VWF:Ag Assay (ELISA)

Caption: Step-by-step workflow of the VWF:Ag sandwich ELISA.

Conclusion

The VWF:RCo and VWF:Ag assays provide complementary information essential for the comprehensive evaluation of von Willebrand Factor. While the VWF:Ag assay quantifies the total protein, the VWF:RCo assay offers a crucial measure of its platelet-binding function. The selection of a specific methodology should be guided by the research or clinical question, considering factors such as required throughput, sensitivity, and precision. As advancements in assay technology continue, newer methods with improved performance characteristics are becoming more widely adopted, further enhancing our ability to accurately diagnose and manage von Willebrand Disease and to assess the impact of novel therapeutics on VWF function.

References

- 1. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Von Willebrand Factor Immunological Assays [practical-haemostasis.com]

- 3. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]

- 4. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. helena.com [helena.com]

- 7. Perils, Problems, and Progress in Laboratory Diagnosis of Von Willebrand Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Von Willebrand Disease - VWD | Choose the Right Test [arupconsult.com]

- 10. von Willebrand Factor Antigen, Plasma - Mayo Clinic Laboratories | Hematology Catalog [hematology.testcatalog.org]

- 11. ashpublications.org [ashpublications.org]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. helena.com [helena.com]

- 15. cls.ucl.ac.uk [cls.ucl.ac.uk]

Ristocetin vs. Ristocetin Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of ristocetin and this compound sulfate, clarifying their relationship and application in platelet function testing. It has been conclusively determined that the reagent commonly referred to as "this compound" in laboratory settings is, in fact, this compound sulfate. This document will, therefore, treat them as functionally identical, with "this compound sulfate" being the chemically accurate term. The guide details the mechanism of action, physicochemical properties, and established protocols for its use in this compound-Induced Platelet Aggregation (RIPA) and von Willebrand Factor this compound Cofactor (VWF:RCo) assays. Furthermore, it elucidates the intracellular signaling cascade initiated by the this compound sulfate-mediated interaction of von Willebrand Factor (VWF) with the platelet glycoprotein Ib-IX-V complex.

Physicochemical Properties and Formulation

This compound is a glycopeptide antibiotic originally derived from the actinomycete Amycolatopsis lurida. For laboratory use, it is commercially available as a lyophilized powder, predominantly as this compound A in the form of a sulfate salt. This salt form ensures stability and solubility in aqueous solutions for experimental use.

Data Presentation: Physicochemical Properties of this compound Sulfate

| Property | Value |

| Chemical Formula | C₉₅H₁₁₀N₈O₄₄·H₂SO₄ |

| Molecular Weight | Approximately 2165.90 g/mol |

| Appearance | White to slightly yellow lyophilized powder |

| Solubility | Soluble in water and physiological buffers |

| Storage (Lyophilized) | 2-8°C |

| Storage (Reconstituted) | 4 hours at 15-30°C or 1 month at -20°C |

Mechanism of Action

This compound sulfate's primary role in hemostasis research is to induce platelet agglutination by promoting the interaction between VWF and the platelet surface receptor, the glycoprotein Ib-IX-V (GPIb-IX-V) complex. In vivo, this interaction is typically initiated by high shear stress, which exposes the binding site on VWF. This compound sulfate circumvents the need for shear stress by inducing a conformational change in the VWF A1 domain, enabling it to bind to the GPIbα subunit of the GPIb-IX-V complex. This binding initiates a signaling cascade within the platelet, leading to platelet activation and aggregation.

Quantitative Analysis of this compound Sulfate-Induced Platelet Aggregation

The potency of platelet agonists is often described by their EC50 value (the concentration that elicits a half-maximal response). However, for this compound sulfate, the literature more frequently reports the effective concentrations used to differentiate between normal and pathological platelet function, rather than a specific EC50 value. This is because this compound induces agglutination, which can be a more "all-or-none" phenomenon compared to the graded aggregation seen with other agonists.

Data Presentation: Effective Concentrations of this compound Sulfate in Platelet Aggregation Assays

| Assay | This compound Sulfate Concentration (mg/mL) | Purpose |

| Standard this compound-Induced Platelet Aggregation (RIPA) | 1.0 - 1.5 | Assessment of normal VWF-platelet interaction.[1][2] |

| Low-Dose this compound-Induced Platelet Aggregation (LD-RIPA) | 0.5 - 0.7 | Diagnosis of Type 2B von Willebrand Disease (VWD) and platelet-type VWD.[3] |

| von Willebrand Factor this compound Cofactor (VWF:RCo) Assay | ~1.0 | Quantification of VWF functional activity. |

Signaling Pathways

The binding of the VWF-ristocetin sulfate complex to the GPIb-IX-V receptor on platelets triggers an intracellular signaling cascade that ultimately leads to platelet activation and aggregation. This process involves the activation of several key signaling molecules.

Experimental Protocols

This compound-Induced Platelet Aggregation (RIPA) Assay

This protocol outlines the procedure for assessing platelet aggregation in response to this compound sulfate using light transmission aggregometry (LTA).

Methodology:

-

Specimen Collection and Preparation:

-

Collect whole blood into a 3.2% sodium citrate tube.

-

Prepare platelet-rich plasma (PRP) by centrifuging the blood at 150-200 x g for 15-20 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

-

Adjust the platelet count of the PRP to 200-300 x 10⁹/L using autologous PPP.

-

-

Reagent Preparation:

-

Reconstitute lyophilized this compound sulfate with deionized water to a stock concentration of 10 mg/mL.

-

Prepare working solutions of 1.2-1.5 mg/mL (for standard RIPA) and 0.5-0.7 mg/mL (for LD-RIPA) by diluting the stock solution with saline.

-

-

LTA Procedure:

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pipette 450 µL of PRP into a cuvette with a stir bar and allow it to warm to 37°C.

-

Add 50 µL of the this compound sulfate working solution to the PRP.

-

Record the change in light transmission for 5-10 minutes.

-

Experimental Workflow for RIPA:

von Willebrand Factor this compound Cofactor (VWF:RCo) Assay

This assay quantifies the functional activity of VWF in plasma by measuring the rate of this compound sulfate-induced agglutination of formalin-fixed platelets.

Methodology:

-

Specimen and Reagent Preparation:

-

Prepare patient and control platelet-poor plasma (PPP).

-

Reconstitute lyophilized formalin-fixed platelets with buffer as per the manufacturer's instructions.

-

Reconstitute lyophilized this compound sulfate to a concentration of 10 mg/mL.

-

-

Assay Procedure:

-

Create a standard curve using serial dilutions of a reference plasma with known VWF activity.

-

In an aggregometer cuvette, mix the formalin-fixed platelets and the test plasma (or standard).

-

Add this compound sulfate to initiate agglutination.

-

Measure the rate of agglutination (slope of the aggregation curve).

-

Determine the VWF:RCo activity of the test sample by comparing its agglutination rate to the standard curve.

-

Experimental Workflow for VWF:RCo Assay:

Conclusion

References

An In-depth Technical Guide to the Ristocetin-VWF-GPIb Axis: From Molecular Interactions to Clinical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions within the Ristocetin-von Willebrand Factor-Glycoprotein Ib (this compound-VWF-GPIb) axis. This axis is fundamental to primary hemostasis and its in vitro manipulation by the antibiotic this compound forms the basis of key diagnostic assays for von Willebrand Disease (VWD). This document delves into the molecular mechanisms, quantitative parameters, detailed experimental protocols, and signaling pathways that govern this essential biological system.

Core Components and their Interaction

The initiation of platelet adhesion to sites of vascular injury under high shear stress is mediated by the interaction between von Willebrand Factor (VWF) and the platelet receptor complex Glycoprotein Ib-IX-V (GPIb-IX-V).[1]

-

Von Willebrand Factor (VWF): A large, multimeric glycoprotein found in blood plasma, endothelial cells, and platelets.[2] Its A1 domain contains the binding site for GPIbα.[2][3] Under normal physiological conditions, this binding site is cryptic. However, under high shear stress, VWF undergoes a conformational change, exposing the A1 domain and allowing it to bind to GPIbα.[4][5]

-

Glycoprotein Ib-IX-V (GPIb-IX-V) Complex: This complex is a key platelet receptor composed of four subunits: GPIbα, GPIbβ, GPIX, and GPV.[1] GPIbα is the primary binding subunit for the VWF A1 domain.[3]

-

This compound: An antibiotic that, through a yet to be fully elucidated mechanism, induces a conformational change in VWF, exposing its A1 domain and allowing it to bind to GPIbα even in the absence of high shear stress.[6][7] This property of this compound is exploited in in vitro diagnostic tests to assess VWF function.[6] The binding of this compound to VWF is thought to involve proline-rich sequences flanking the A1 domain.[2][8]

The interaction between VWF and GPIbα is characterized by a rapid on-rate and a high off-rate, allowing for transient platelet tethering and rolling along the vascular surface.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound-VWF-GPIb axis, providing a comparative overview for researchers.

Table 1: Binding Affinities and Kinetics of the VWF A1 Domain to GPIbα

| Interacting Molecules | Method | Apparent Dissociation Constant (K D) | Association Rate Constant (k on ) | Dissociation Rate Constant (k off ) | Reference |

| Soluble ΔPro-VWF to immobilized GpIbα-Fc | ELISA | ≈100 nmol/L | Not Reported | Not Reported | [3] |

| ΔD′D3-VWF to immobilized GpIbα-Fc | ELISA | 2.4 nmol/L | Not Reported | Not Reported | [3] |

| ΔD′D3NFP‾-VWF to immobilized GpIbα-Fc | ELISA | 0.7 nmol/L | Not Reported | Not Reported | [3] |

| D′D3-A1 to immobilized GpIbα | SPR | 1.7 µmol/L | 1.8 ± 0.4 × 10⁴ (mol/L)⁻¹·s⁻¹ | Not Reported | [3] |

| VWF-A1 domain to immobilized GpIbα | SPR | 1.2 µmol/L | 5.1 ± 0.4 × 10⁴ (mol/L)⁻¹·s⁻¹ | Not Reported | [3] |

| Tethered, mechanically tensioned VWF to GPIbα | - | 80 nM | Not Reported | Not Reported | [9][10] |

| A1 short construct to GPIbα | BLI | 180 nM | Not Reported | Not Reported | [9][10] |

| A1+OGly+N+C construct to GPIbα | BLI | 9200 nM | Not Reported | Not Reported | [9][10] |

Table 2: this compound Concentrations for In Vitro Platelet Agglutination

| Assay | This compound Concentration (mg/mL) | Purpose | Reference |

| This compound-Induced Platelet Agglutination (RIPA) | 1.0 - 1.5 | Standard concentration for assessing VWF function. | [6][11] |

| Low-Dose RIPA (LD-RIPA) | 0.5 - 0.7 | Diagnosis of Type 2B VWD and Platelet-Type VWD. | [6][12] |

| This compound Cofactor (RCo) Assay | Variable (e.g., 0.8 mg/mL for maximum proteolysis) | To assess the functional activity of VWF. | [8] |

| Standard Platelet Aggregation | 1.2 | To induce normal platelet aggregation. | [11][13] |

Table 3: Shear Stress Conditions for VWF-GPIbα Interaction

| Shear Stress (dyn/cm²) | Shear Rate (s⁻¹) | Context | Reference |

| ≈4 | 100 | Low fluid shear conditions in flow chamber. | [3] |

| 10 | 250 | Moderate fluid shear conditions in flow chamber. | [3] |

| 40 | 1000 | High fluid shear conditions in flow chamber. | [3] |

| >60 | >1500 | Pathological high-shear stress conditions inducing VWF binding to GPIbα. | [14] |

| - | >5,000 | Critical shear rate for VWF unfolding. | [5] |

| - | 10,000 | Shear rate inducing GPIbα clustering on platelets. | [15] |

Experimental Protocols

Detailed methodologies for key experiments used to investigate the this compound-VWF-GPIb axis are provided below.

This compound-Induced Platelet Agglutination (RIPA) using Light Transmission Aggregometry (LTA)

This assay measures the ability of a patient's VWF to agglutinate platelets in the presence of this compound.

Materials:

-

Patient and normal control platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound solution (e.g., 15 mg/mL stock).

-

Saline.

-

Light Transmission Aggregometer.

-

Cuvettes and stir bars.

Procedure:

-

Sample Preparation: Collect whole blood in 3.2% sodium citrate tubes.[16] Prepare PRP by centrifuging at 150-200 x g for 10-15 minutes at room temperature.[16] Prepare PPP by centrifuging the remaining blood at 2000 x g for 20 minutes.[16]

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Assay Performance:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add a specific concentration of this compound (e.g., 1.2 mg/mL for standard RIPA, or lower concentrations for LD-RIPA) to the PRP.[13]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Interpretation: A decreased aggregation response compared to normal control suggests a quantitative or qualitative VWF defect.[11] An enhanced response at low this compound concentrations is indicative of Type 2B or Platelet-Type VWD.[12]

ELISA for VWF-GPIbα Binding

This assay quantifies the binding of VWF to immobilized GPIbα.

Materials:

-

Recombinant GPIbα-Fc fusion protein.

-

Microtiter plates.

-

Patient and control plasma samples.

-

Anti-VWF antibody conjugated to an enzyme (e.g., HRP).

-

Substrate for the enzyme (e.g., TMB).

-

Wash buffer and blocking buffer.

-

Plate reader.

Procedure:

-

Coating: Coat microtiter plate wells with recombinant GPIbα-Fc overnight at 4°C.[3]

-

Blocking: Wash the wells and block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add diluted plasma samples to the wells and incubate for 1-2 hours at room temperature.[17][18]

-

Detection Antibody: Wash the wells and add the enzyme-conjugated anti-VWF antibody. Incubate for 1 hour.[17]

-

Substrate Addition: Wash the wells and add the substrate. Allow color to develop.[18]

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.[18]

Flow Cytometry for VWF Binding to Platelets

This method allows for the quantification of VWF binding to the platelet surface.

Materials:

-

Patient whole blood or PRP.

-

This compound.

-

FITC-labeled anti-VWF antibody.

-

Flow cytometer.

Procedure:

-

Sample Preparation: Incubate patient PRP or whole blood with a specific concentration of this compound.

-

Staining: Add a fluorescently labeled anti-VWF antibody to the sample and incubate.[19]

-

Flow Cytometric Analysis: Analyze the sample on a flow cytometer, gating on the platelet population.[19]

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the platelet population, which corresponds to the amount of VWF bound to the platelets.[5] Mixing studies with normal plasma or platelets can help differentiate between VWF and platelet defects.[19][20]

Surface Plasmon Resonance (SPR) for VWF-GPIbα Interaction Kinetics

SPR provides real-time, label-free analysis of the binding kinetics between VWF and GPIbα.

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Recombinant GPIbα and VWF A1 domain.

-

Immobilization reagents (e.g., EDC/NHS).

-

Running buffer.

Procedure:

-

Ligand Immobilization: Immobilize recombinant GPIbα onto the sensor chip surface using amine coupling chemistry.[21]

-

Analyte Injection: Inject different concentrations of the VWF A1 domain over the sensor surface.[22]

-

Data Acquisition: Monitor the change in the SPR signal (response units) in real-time to generate sensorgrams.[21]

-

Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).[23]

Signaling Pathways and Experimental Workflows

GPIb-IX-V Signaling Pathway

The binding of VWF to the GPIb-IX-V complex initiates a cascade of intracellular signaling events leading to platelet activation, integrin αIIbβ3 activation, and aggregation.

Caption: VWF-GPIb-IX-V signaling cascade leading to platelet activation.

Experimental Workflow for VWD Diagnosis

The diagnosis of VWD involves a series of laboratory tests that assess the quantity and function of VWF, with this compound-based assays playing a central role.

Caption: Diagnostic workflow for von Willebrand Disease.

Conclusion

The this compound-VWF-GPIb axis is a cornerstone of hemostasis research and clinical diagnostics. A thorough understanding of its components, the quantitative aspects of their interactions, and the methodologies to study them is crucial for researchers and clinicians in the field. This guide provides a foundational resource for professionals working to unravel the complexities of this axis, develop novel therapeutics for bleeding and thrombotic disorders, and improve diagnostic strategies for VWD. The provided protocols and data serve as a practical reference for laboratory investigations, while the diagrams offer a clear visualization of the underlying biological processes.

References

- 1. Glycoprotein Ib-IX-V complex - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the role of von Willebrand factor in shear-induced platelet activation and functional alteration under high non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Von Willebrand factor A1 domain stability and affinity for GPIbα are differentially regulated by its O-glycosylated N- and C-linker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Von Willebrand factor A1 domain stability and affinity for GPIbα are differentially regulated by its O-glycosylated N- and C-linker | eLife [elifesciences.org]

- 11. Defective this compound-induced platelet aggregation in von Willebrand's disease and its correction by factor VIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]

- 13. coachrom.com [coachrom.com]

- 14. researchgate.net [researchgate.net]

- 15. Platelet interaction with von Willebrand factor is enhanced by shear-induced clustering of glycoprotein Ibα | Haematologica [haematologica.org]